molecular formula C10H13I B3256840 1-(butan-2-yl)-4-iodobenzene CAS No. 27799-00-4

1-(butan-2-yl)-4-iodobenzene

Cat. No.: B3256840
CAS No.: 27799-00-4
M. Wt: 260.11 g/mol
InChI Key: VFGPSMNPDYWIHY-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It consists of a benzene ring substituted with an iodine atom at the para position and a butan-2-yl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(butan-2-yl)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(butan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the para position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted benzene derivatives.

    Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

  • Substituted benzene derivatives
  • Ketones or carboxylic acids from oxidation
  • Benzene from reduction

Scientific Research Applications

1-(butan-2-yl)-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound. The butan-2-yl group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

1-(butan-2-yl)-4-iodobenzene can be compared with other similar compounds, such as:

    1-(butan-2-yl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.

    1-(butan-2-yl)-4-chlorobenzene: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, leading to different chemical behavior.

    1-(butan-2-yl)-4-fluorobenzene: Contains a fluorine atom, which is the smallest halogen. Fluorine’s high electronegativity and small size result in unique chemical properties.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions.

Properties

IUPAC Name

1-butan-2-yl-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPSMNPDYWIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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